3-(4-BROMOBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
3-(4-BROMOBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique triazoloquinazoline core, which is functionalized with a bromophenylsulfonyl group and an ethylphenyl group
Mechanism of Action
The synthesis of these compounds often involves a multi-step reaction sequence, including a one-pot, three-step cascade process engaging multiple reactive centers . The stereochemistry and relative configurations of the synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Introduction of the bromophenylsulfonyl group: This step often involves a sulfonylation reaction using 4-bromobenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the ethylphenyl group: This can be accomplished through a nucleophilic substitution reaction using 3-ethylphenylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoloquinazolines.
Scientific Research Applications
3-(4-BROMOBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 3-[(4-methylphenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 3-[(4-fluorophenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
The uniqueness of 3-(4-BROMOBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the bromophenylsulfonyl group, for example, may enhance its binding affinity to certain targets or improve its solubility and stability compared to similar compounds.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(3-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O2S/c1-2-15-6-5-7-17(14-15)25-21-19-8-3-4-9-20(19)29-22(26-21)23(27-28-29)32(30,31)18-12-10-16(24)11-13-18/h3-14H,2H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQMKIVNCSHAGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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